![molecular formula C9H7F3N4 B2383567 N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine CAS No. 477851-98-2](/img/structure/B2383567.png)

N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

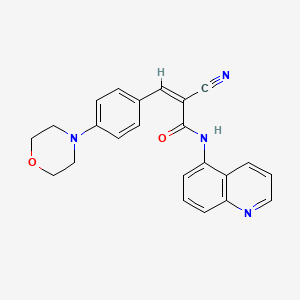

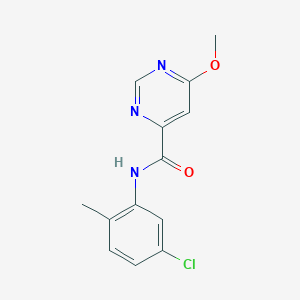

“N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine” is a chemical compound that contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is part of a larger class of compounds known as triazoles, which are heterocyclic compounds that contain three nitrogen atoms in a five-membered ring .

Synthesis Analysis

While specific synthesis methods for “N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine” were not found, similar compounds have been synthesized through various methods. For instance, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized by spectral data .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the thermal decomposition of fluoxetine hydrochloride, an antidepressant of the selective serotonin reuptake inhibitor family, has been investigated using thermoanalytical techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, N-Phenyl-3-(trifluoromethyl)aniline has a molecular weight of 237.22 and appears as a light-yellow to yellow liquid .Scientific Research Applications

Electrochemical Sensing

A polymeric film derived from 3-(4-trifluoromethyl)-phenyl)-thiophene (ThPhCF3) deposited on the surface of a graphite electrode was applied to study the interaction with synthetic stimulants . The modified surface was characterized using Raman spectroscopy, which confirmed that the presence of the –PhCF3 group is important for the recognition of synthetic stimulants .

Organic Light-Emitting Diodes (OLEDs)

Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were synthesized and characterized . These compounds possessed high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue organic light-emitting diodes .

Antimicrobial Activity

Compounds containing the N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine motif have been reported to possess antimicrobial properties .

Hydrogen Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in hydrogen bond catalysts .

Anticancer Agents

Compounds containing the N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine motif have also been reported to possess anticancer properties .

Antioxidant Agents

In addition to their anticancer properties, these compounds have also been reported to act as antioxidant agents .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .

Mode of Action

It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties .

Biochemical Pathways

Related compounds have been associated with various biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

A similar compound has been reported to have high gi absorption and bbb permeant, indicating good bioavailability .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties .

Action Environment

It’s worth noting that similar compounds have shown stability and efficacy under various conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)6-2-1-3-7(4-6)15-8-13-5-14-16-8/h1-5H,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVENNWUONZHZDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC=NN2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2383485.png)

![(2-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2383488.png)

![2-[(Cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2383496.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(4R,5'R,6R,7S,8S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2383503.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate](/img/structure/B2383506.png)